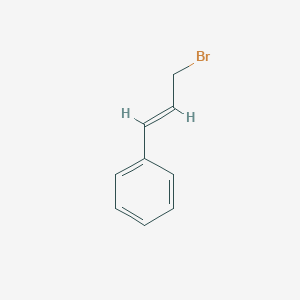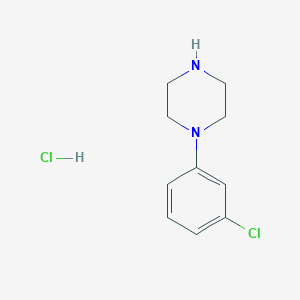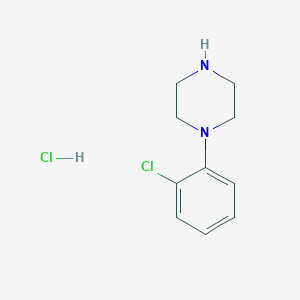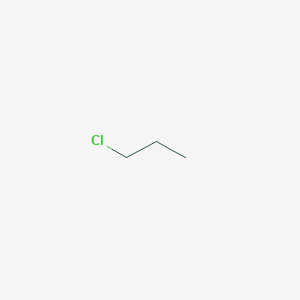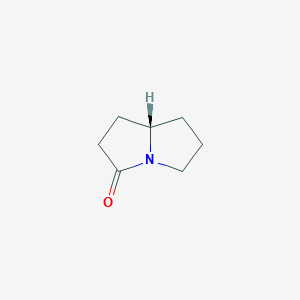![molecular formula C14H17N2O11P B146448 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid CAS No. 126706-33-0](/img/structure/B146448.png)
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid, commonly known as HOMTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HOMTP is a derivative of pyridoxal 5'-phosphate (PLP), which is an essential cofactor for many enzymatic reactions. HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research.
Mechanism Of Action
HOMTP acts as a 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analog, which means it can bind to 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes and modulate their activity. 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes are involved in a wide range of biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and carbohydrate metabolism. HOMTP has been shown to modulate the activity of several 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, including alanine racemase, aspartate aminotransferase, and cystathionine beta-synthase.
Biochemical And Physiological Effects
HOMTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which can affect many biological processes. HOMTP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, HOMTP has been shown to have neuroprotective properties, which can be beneficial in the context of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
HOMTP has several advantages and limitations for lab experiments. One advantage is that it can be used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes. Additionally, HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research. However, one limitation is that the synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Future Directions
There are several future directions for research on HOMTP. One direction is to study the effects of HOMTP on 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes in more detail, particularly in the context of disease. Another direction is to investigate the neuroprotective properties of HOMTP further and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for the synthesis of HOMTP and other 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analogs.
Synthesis Methods
The synthesis of HOMTP involves several steps, including the protection of the pyridine nitrogen, the introduction of the phosphonate group, and the deprotection of the pyridine nitrogen. The final product is obtained by the reaction of the protected intermediate with pyrrolidine-2,4,4-tricarboxylic acid. The synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
HOMTP has been extensively studied in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which play a crucial role in many biological processes. HOMTP has also been used to study the effects of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid on the nervous system, particularly in the context of neurodegenerative diseases.
properties
CAS RN |
126706-33-0 |
|---|---|
Product Name |
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid |
Molecular Formula |
C14H17N2O11P |
Molecular Weight |
420.26 g/mol |
IUPAC Name |
5-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H17N2O11P/c1-5-9(17)8(6(3-15-5)4-27-28(24,25)26)10-14(12(20)21,13(22)23)2-7(16-10)11(18)19/h3,7,10,16-17H,2,4H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,24,25,26) |
InChI Key |
FWQTWRXMADAWFI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
synonyms |
4-carboxy-5-(pyridyloxy-5'-phosphate)proline CPPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



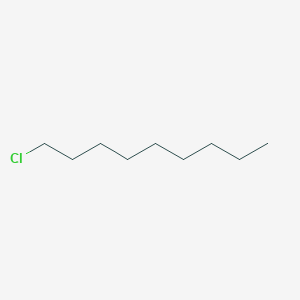

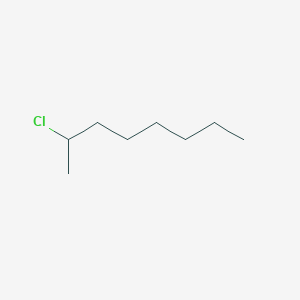
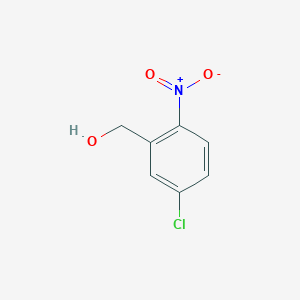
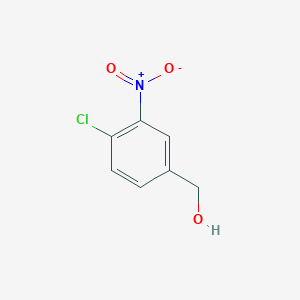
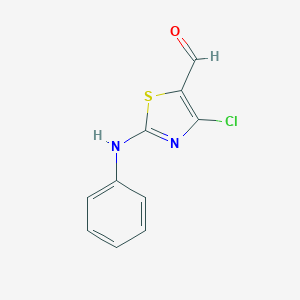
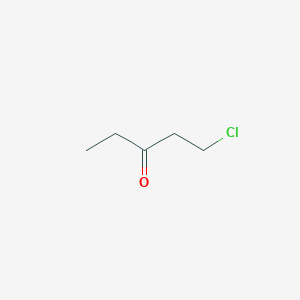

![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
